RNAP Transcription Inhibition: Thiophene Class II vs. Isosteric Furan/Thiazole Classes
In the scaffold-expansion study by Elgaher et al. (2014), the thiophene-ureido class II (which includes the carboxylic acid parent of the target compound) retained full RNAP inhibitory activity equivalent to the lead class I, whereas the isosteric furan (V, VI) and thiazole (VII) classes showed significantly lower potency. [1] Specifically, class II compounds exhibited IC50 values in the low-micromolar range (representative IC50 ~2–5 µM), while class V–VII analogs required concentrations 3- to 10-fold higher to achieve equivalent RNAP inhibition. This establishes the thiophen-2-yl urea as a privileged pharmacophore within the ureido-heterocyclic series.
| Evidence Dimension | E. coli RNA polymerase transcription inhibition |
|---|---|
| Target Compound Data | Class II (thiophene-ureido-carboxylic acid series): IC50 ~2–5 µM [1] |
| Comparator Or Baseline | Class III: reduced potency vs. class I/II; Classes V–VII (furan/thiazole isosteres): ~3–10× lower potency than class II [1] |
| Quantified Difference | Approx. 3- to 10-fold higher IC50 for furan/thiazole isosteres compared to class II thiophene series |
| Conditions | E. coli RNAP in vitro transcription assay; recombinant core enzyme, switch-region targeted readout |
Why This Matters
Selecting furan or thiazole isosteres instead of the thiophen-2-yl variant guarantees a measurable loss in target engagement, directly undermining the rationale for RNAP-focused antibacterial programs.
- [1] Elgaher, W.A.M., Fruth, M., Groh, M., Haupenthal, J. & Hartmann, R.W. (2014). Expanding the scaffold for bacterial RNA polymerase inhibitors: design, synthesis and structure–activity relationships of ureido-heterocyclic-carboxylic acids. RSC Advances, 4, 2177–2194. DOI: 10.1039/C3RA45820B. View Source
